1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical and biological properties
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, is known to target theglycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which acts as anagonist for the glycine modulatory site of the NMDA receptor complex . It mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .
Biochemical Pathways
1-aminocyclopropane-1-carboxylic acid, a structurally similar compound, is known to be the biochemical precursor of the plant hormone ethylene in a process catalysed by the ethylene forming enzyme (efe) . Ethylene, once liberated, induces acceleration of most of the plant development processes, such as flowering, ripening, germination and senescence .
Result of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which blocks nmda-induced release of arachidonic acid in cerebellar granule cells .
Preparation Methods
The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase, followed by a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and final alkaline hydrolysis . This method yields the desired compound with high enantiomeric excess. Industrial production methods may involve similar enzymatic processes or alternative chemical routes to achieve large-scale synthesis.
Chemical Reactions Analysis
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as an inhibitor of certain enzymes, making it valuable for studying enzyme mechanisms and developing new drugsAdditionally, it is used in the agricultural industry as a plant growth regulator due to its ability to inhibit the ethylene forming enzyme, which controls plant development processes .
Comparison with Similar Compounds
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be compared to other similar compounds, such as 1-amino-2,2-difluorocyclopropane-1-carboxylic acid and 1-amino-2-carboxy-cyclopropanecarboxylic acid . These compounds share the cyclopropane ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique geminal substitution in this compound makes it particularly effective as an enzyme inhibitor and plant growth regulator .
Properties
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSCFKYEZSMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123311-22-8 |
Source
|
Record name | 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.